Cas no 63769-19-7 (D-SERINE, O-(PHENYLMETHYL)-N-[O-(PHENYLMETHYL)-N-L-PROLYL-L-TYROSYL]-)
63769-19-7 structure
Product Name:D-SERINE, O-(PHENYLMETHYL)-N-[O-(PHENYLMETHYL)-N-L-PROLYL-L-TYROSYL]-
Numéro CAS:63769-19-7
Le MF:C31H35N3O6
Mégawatts:545.626108407974
CID:3417067
Update Time:2025-03-20
D-SERINE, O-(PHENYLMETHYL)-N-[O-(PHENYLMETHYL)-N-L-PROLYL-L-TYROSYL]- Propriétés chimiques et physiques
Nom et identifiant
-
- D-SERINE, O-(PHENYLMETHYL)-N-[O-(PHENYLMETHYL)-N-L-PROLYL-L-TYROSYL]-
- D-Serine, O-(phenylmethyl)-N-[O-(phenylmethyl)-N-L-prolyl-L-tyrosyl]- (9CI)
-
- Piscine à noyau: 1S/C31H35N3O6/c35-29(26-12-7-17-32-26)33-27(18-22-13-15-25(16-14-22)40-20-24-10-5-2-6-11-24)30(36)34-28(31(37)38)21-39-19-23-8-3-1-4-9-23/h1-6,8-11,13-16,26-28,32H,7,12,17-21H2,(H,33,35)(H,34,36)(H,37,38)/t26-,27-,28+/m0/s1
- La clé Inchi: KSOUOMKTPXOUFZ-HZFUHODCSA-N
- Sourire: C(O)(=O)[C@@H](COCC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=C(OCC2=CC=CC=C2)C=C1)NC(=O)[C@@H]1CCCN1
Propriétés expérimentales
- Dense: 1.246±0.06 g/cm3(Predicted)
- Point d'ébullition: 850.4±65.0 °C(Predicted)
- Le PKA: 2.95±0.10(Predicted)
D-SERINE, O-(PHENYLMETHYL)-N-[O-(PHENYLMETHYL)-N-L-PROLYL-L-TYROSYL]- Littérature connexe
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
63769-19-7 (D-SERINE, O-(PHENYLMETHYL)-N-[O-(PHENYLMETHYL)-N-L-PROLYL-L-TYROSYL]-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif